N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity . This inhibition disrupts the normal function of PARP1, which is to assist in the repair of single-strand DNA breaks . The disruption of this process can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . These double-strand breaks can be lethal to cells, particularly cancer cells that have a high rate of DNA replication .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that rely heavily on PARP1 for survival .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps. Initial reactions typically start with the formation of 2,3-dihydrobenzo[1,4]dioxin derivatives followed by coupling with thiazole and phenyl groups. The general synthetic pathway includes:
- Formation of 2,3-dihydrobenzo[1,4]dioxin : This is achieved through the reaction of appropriate starting materials under alkaline conditions.
- Coupling with thiazole : The thiazole ring is introduced via nucleophilic substitution reactions.
- Final amide formation : The carboxylic acid derivative undergoes amide coupling with phenylamine.
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably:
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
Case Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- Anti-diabetic Activity : A study demonstrated that derivatives of this compound showed significant inhibition of α-glucosidase with IC50 values indicating their potential use in managing postprandial hyperglycemia in diabetic patients .
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like AD .
- Anticancer Properties : Preliminary investigations reveal that compounds related to this structure exhibit cytotoxicity against various cancer cell lines, including human gastric and pancreatic cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-anilino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-23(25-18-11-12-19-20(15-18)30-14-13-29-19)22-21(16-7-3-1-4-8-16)27-24(31-22)26-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSUKJOLOLVESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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